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Compound of Interest

Compound Name: Citalopram Hydrobromide

Cat. No.: B195639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of

citalopram hydrobromide in various preclinical animal models. Citalopram, a selective

serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression and other

psychiatric disorders. Understanding its pharmacokinetic profile—absorption, distribution,

metabolism, and excretion (ADME)—in different animal species is crucial for the non-clinical

safety assessment and for predicting its behavior in humans. This document summarizes key

quantitative data, details experimental methodologies, and visualizes metabolic pathways and

experimental workflows to support drug development and research.

Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of citalopram exhibits notable variability across different animal

species. These differences are critical for extrapolating preclinical data to human clinical

scenarios. The following tables summarize key pharmacokinetic parameters of citalopram in

mice, rats, dogs, and non-human primates.

Table 1: Citalopram Pharmacokinetic Parameters in Mice
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Parameter Value Dose & Route Mouse Strain Reference

Half-life (t½) 1.5 hours 24 mg/kg (oral) Not Specified [1]

Clearance (CL)
87 ml/min/kg

(male)
24 mg/kg (oral) Not Specified [1]

116 ml/min/kg

(female)

Peak

Concentration

(C₀)

Higher in

nonpregnant vs.

pregnant mice

20 mg/kg (IP) Not Specified [2][3]

Area Under the

Curve (AUC)

Reduced by 25%

in pregnant mice
20 mg/kg (IP) Not Specified [2][3]

Volume of

Distribution (Vd)

Increased by

22% from GD14

to GD18

20 mg/kg (IP) Not Specified [2][3]

Table 2: Citalopram Pharmacokinetic Parameters in Rats
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Parameter Value Dose & Route Rat Strain Reference

Half-life (t½) 3 hours 8 mg/kg (oral) Not Specified [1]

Clearance (CL)
82 ml/min/kg

(male)
8 mg/kg (oral) Not Specified [1]

103 ml/min/kg

(female)

Bioavailability Dose-dependent
0.3-60 mg/kg

(oral)
Wistar [4]

S-enantiomer/R-

enantiomer Ratio

(Serum)

1.01
10 mg/kg/day

(osmotic pump)
Not Specified [5]

S-enantiomer/R-

enantiomer Ratio

(Brain)

~1.01
10 mg/kg/day

(osmotic pump)
Not Specified [5]

Table 3: Citalopram Pharmacokinetic Parameters in
Dogs

Parameter Value Dose & Route Dog Breed Reference

Half-life (t½) 3.5 - 8 hours
1, 4, 5, & 10

mg/kg (oral)
Not Specified [1]

9.6 hours

(Citalopram)
Not Specified Beagle [6]

8.1 hours (DCIT)

27.8 hours

(DDCIT)

Clearance (CL) 14 - 37 ml/min/kg
1, 4, 5, & 10

mg/kg (oral)
Not Specified [1]
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Table 4: Citalopram Pharmacokinetic Parameters in Non-
Human Primates

Parameter Value Dose & Route Species Reference

Half-life (t½)
3 hours

(estimate)
4 mg/kg (oral) Baboon [1]

Clearance (CL) 39 ml/min/kg 4 mg/kg (oral) Baboon [1]

ID₅₀ 0.059 mg/kg Single dose Monkey [7][8]

Kᵢ (plasma) 9.7 nmol/L Single dose Monkey [7][8]

Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic

studies. Below are summaries of experimental protocols from key cited studies.

Protocol 1: Pharmacokinetics in Pregnant Mice
Objective: To characterize pregnancy-induced changes in citalopram pharmacokinetics.[2][3]

Animals: Nonpregnant and pregnant mice at gestational day (GD) 14 and 18.[2][3]

Drug Administration: A single intraperitoneal (IP) injection of 20 mg/kg of body weight

citalopram.[2][3]

Sampling: Blood samples were collected at various time points from 3.5 minutes to 3.5 hours

post-administration.[2][3]

Analysis: Serum concentrations of citalopram were determined, and pharmacokinetic

parameters were calculated.[2][3]

Rationale for IP Administration: To control the timing of drug delivery and accurately assess

acute pharmacokinetic parameters.[2][3]

Protocol 2: Population Pharmacokinetic Modeling in
Rats
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Objective: To develop a population PK model for citalopram and its major metabolite, N-

desmethylcitalopram.[4]

Animals: Sprague-Dawley (SD) and Wistar rats.[4]

Drug Administration:

SD rats: 0.3, 1, 3, and 10 mg/kg IV and 10 mg/kg PO.[4]

Wistar rats: 0.3, 1, 3, 10, 30, and 60 mg/kg PO.[4]

Sampling: Plasma samples were collected at multiple time points to measure citalopram and

metabolite concentrations.[4]

Analysis: Pharmacokinetic analyses were performed using NONMEM 7.2. A 3-compartment

model best described the disposition of citalopram, and a 2-compartment model was used

for its desmethyl metabolite.[4]

Protocol 3: Chronic Administration and Brain
Distribution in Rats

Objective: To monitor pharmacokinetic and pharmacodynamic responses to chronic

citalopram administration.[5]

Animals: Rats were treated for two weeks.[5]

Drug Administration: 10 mg/kg/day of racemic citalopram was administered using osmotic

pumps for continuous infusion.[5]

Measurements: Concentrations of racemic and enantioselective citalopram and its

metabolites were measured in blood, brain parenchyma, and extracellular space.[5]

Findings: Racemic citalopram concentration in serum was about tenfold lower than in the

brain parenchyma.[5]

Visualizations: Pathways and Workflows
Visual diagrams are provided to illustrate key processes in citalopram pharmacokinetic studies.
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Metabolic Pathway of Citalopram
Citalopram is primarily metabolized in the liver through N-demethylation to its main metabolites,

demethylcitalopram (DCIT) and didemethylcitalopram (DDCIT).[9] The cytochrome P450

enzymes, particularly CYP2C19 and CYP3A4, are the primary isozymes involved in this

process.[9][10] Further metabolism leads to the formation of a propionic acid derivative.[9]

Metabolic Pathway of Citalopram
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Caption: Metabolic pathway of citalopram in the liver.
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Experimental Workflow for Animal Pharmacokinetic
Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of

citalopram in an animal model.
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Typical Experimental Workflow for a Pharmacokinetic Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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